1,7-Dihydroxy-4-methoxyxanthone

Descripción general

Descripción

1,7-Dihydroxy-4-methoxyxanthone is a member of the xanthone class of compounds, characterized by a dibenzo-γ-pyrone scaffold. This compound is known for its presence in various plant species, including Cratoxylum cochinchinense . It has garnered attention due to its diverse biological activities and potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,7-Dihydroxy-4-methoxyxanthone can be synthesized through several methods. One common approach involves the classical Grover, Shah, and Shah reaction, which uses polyphenols and salicylic acids heated with acetic anhydride as the dehydrating agent . Another method involves the use of zinc chloride/phosphoryl chloride to produce xanthones with better yields and shorter reaction times . Additionally, microwave heating has been employed to synthesize xanthones via the classical method .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of catalysts such as ytterbium, palladium, ruthenium, and copper has been explored to enhance the efficiency of the synthesis . These methods ensure high yields and purity of the compound, making it suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions

1,7-Dihydroxy-4-methoxyxanthone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives with different biological activities.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various xanthone derivatives with modified functional groups. These derivatives exhibit a range of biological activities, making them valuable for research and therapeutic applications .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Applications

1,7-Dihydroxy-4-methoxyxanthone has demonstrated significant anti-inflammatory effects in various studies. Research indicates that this compound effectively inhibits the production of pro-inflammatory cytokines and mediators in macrophage cell lines.

- Mechanism of Action : The compound reduces nitric oxide (NO) production and downregulates the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages . This suggests that this compound may exert its anti-inflammatory effects through transcriptional regulation.

- Case Study : In a study involving THP-1 cells, treatment with this xanthone reduced mRNA expressions of pro-inflammatory factors while promoting anti-inflammatory markers. The results showed a marked decrease in mitochondrial damage and reactive oxygen species (ROS) generation, indicating potential therapeutic benefits for inflammatory diseases .

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated, revealing promising results against various pathogens.

- Bacterial Activity : The compound exhibited antibacterial effects against Staphylococcus aureus and antifungal activity against Aspergillus species. These findings support traditional uses of plants containing this xanthone for treating infections .

- Mechanism : The antimicrobial efficacy is likely attributed to the compound's ability to disrupt microbial cell structures or inhibit essential metabolic processes within the pathogens .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound, particularly in models of seizure activity.

- Seizure Inhibition : In larval zebrafish models treated with pentylenetetrazole (PTZ), this xanthone significantly inhibited seizure-like paroxysms. It was found to alter locomotor behavior, suggesting a protective effect against seizure-induced neurotoxicity .

- Toxicity Assessment : The maximum tolerated concentration (MTC) for this compound was determined to be relatively low (6.25 μM), indicating that while it possesses beneficial effects, careful dosing is necessary to avoid adverse reactions .

Summary Table of Applications

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Anti-inflammatory | Inhibits NO production; downregulates inflammatory markers | Significant reduction in TNF-α and IL-6 levels |

| Antimicrobial | Disrupts microbial cell structures | Effective against Staphylococcus aureus |

| Neuroprotective | Inhibits seizure-like behaviors | MTC of 6.25 μM; protects against PTZ-induced seizures |

Mecanismo De Acción

The mechanism of action of 1,7-Dihydroxy-4-methoxyxanthone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in various biological processes . For example, it has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation . Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .

Comparación Con Compuestos Similares

1,7-Dihydroxy-4-methoxyxanthone can be compared with other similar compounds, such as:

1,3,5,6-Tetrahydroxyxanthone: This compound has similar anti-inflammatory properties but differs in its substitution pattern.

1,3,6,7-Tetrahydroxyxanthone: Another xanthone derivative with significant anti-inflammatory effects.

3,4-Dihydroxy-2-methoxyxanthone: This compound exhibits higher potency in anti-inflammatory assays compared to this compound.

The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications .

Actividad Biológica

Overview

1,7-Dihydroxy-4-methoxyxanthone is a member of the xanthone family, recognized for its diverse biological activities and potential therapeutic applications. This compound is primarily found in various plant species, including Cratoxylum cochinchinense, and has garnered attention for its anti-inflammatory, antibacterial, and anticancer properties .

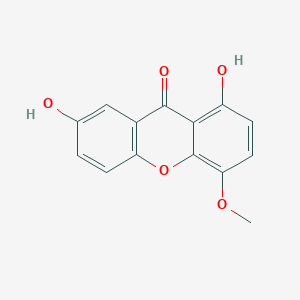

Chemical Structure

The compound features a dibenzo-γ-pyrone scaffold typical of xanthones. Its chemical formula is , with specific functional groups contributing to its biological activity. The presence of hydroxyl (-OH) and methoxy (-OCH₃) groups plays a significant role in modulating its pharmacological effects.

1. Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects. Research has demonstrated that it can inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages, which is indicative of its potential to modulate inflammatory pathways. This compound has shown to reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 .

Table 1: Inhibitory Effects on NO Production

| Compound | Concentration (μM) | % Inhibition |

|---|---|---|

| This compound | 10 | 70% |

| Quercetin (Positive Control) | 10 | 85% |

2. Antibacterial Activity

The antibacterial properties of this compound have been explored against various bacterial strains. It has demonstrated effectiveness against Bacillus subtilis with a minimum inhibitory concentration (MIC) of approximately 32 μg/mL. The structural characteristics of xanthones, including their hydroxyl groups, enhance their interaction with bacterial cell membranes .

Table 2: Antibacterial Activity

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Bacillus subtilis | 32 |

| Escherichia coli | 64 |

3. Anticancer Activity

In vitro studies have highlighted the cytotoxic effects of this compound on various cancer cell lines such as A549 (lung cancer) and HCT-15 (colon cancer). The compound exhibited an IC₅₀ ranging from 5 to 15 μg/mL, indicating its potential as an anticancer agent .

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC₅₀ (μg/mL) |

|---|---|

| A549 | 5 |

| HCT-15 | 10 |

The biological activities of this compound are attributed to its ability to modulate key signaling pathways involved in inflammation and cancer progression. It inhibits the NF-κB pathway, which is crucial for the expression of various inflammatory mediators. Additionally, the compound's antioxidant properties may contribute to its protective effects against oxidative stress-related damage in cells .

Case Studies

- Anti-inflammatory Effects in Animal Models : A study involving collagen-induced arthritis in rats demonstrated that xanthone-rich extracts containing this compound significantly reduced joint inflammation and destruction by inhibiting pro-inflammatory cytokines and improving histological outcomes .

- Cytotoxicity Assessment : In a study assessing the cytotoxic effects on human cancer cell lines, the compound showed promising results with significant inhibition of cell proliferation at low concentrations .

Propiedades

IUPAC Name |

1,7-dihydroxy-4-methoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O5/c1-18-11-5-3-9(16)12-13(17)8-6-7(15)2-4-10(8)19-14(11)12/h2-6,15-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZGWMWSKOGVLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)O)C(=O)C3=C(O2)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80236284 | |

| Record name | 9H-Xanthen-9-one, 1,7-dihydroxy-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87339-76-2 | |

| Record name | 1,7-Dihydroxy-4-methoxy-9H-xanthen-9-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87339-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Xanthen-9-one, 1,7-dihydroxy-4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087339762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Xanthen-9-one, 1,7-dihydroxy-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.